

## AF 555 Azide: A Technical Guide to Quantum Yield and Photostability

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Compound of Interest		
Compound Name:	AF 555 azide	
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For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. Among the vast array of available fluorophores, **AF 555 azide** has emerged as a popular choice for the labeling of biomolecules through click chemistry. This technical guide provides an in-depth analysis of the core photophysical properties of **AF 555 azide**, namely its fluorescence quantum yield and photostability, which are crucial for ensuring the sensitivity and reliability of fluorescence-based assays.

## Core Photophysical Properties of AF 555 Azide

AF 555 is a bright, water-soluble, orange-fluorescent dye that serves as a robust tool for various bio-imaging and detection applications.[1] Its azide functionality allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry. The key photophysical parameters of **AF 555 azide** are summarized in the table below.



Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	555 nm	[2]
Emission Maximum (λem)	565 - 572 nm	[3][2]
Molar Extinction Coefficient (ε)	155,000 cm <sup>-1</sup> M <sup>-1</sup>	[2][4]
Fluorescence Quantum Yield (Φ)	0.14	[3]
Recommended Laser Lines	532 nm or 555 nm	[2]
Commonly Used Filter Sets	TRITC (tetramethylrhodamine)	[2]

Table 1: Key photophysical properties of **AF 555 azide**.

## **Quantum Yield of AF 555 Azide**

The fluorescence quantum yield  $(\Phi)$  is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of **AF 555 azide** is reported to be 0.14.[3] This value indicates a moderate to high efficiency of fluorescence emission, contributing to the brightness of the dye.

## Photostability of AF 555 Azide

Photostability, or the resistance of a fluorophore to photodegradation upon exposure to light, is a critical parameter for applications requiring prolonged or intense illumination, such as time-lapse microscopy. AF 555 and its derivatives are known for their high photostability, often outperforming other dyes in the same spectral range, such as Cy3.[5][6] While a specific photobleaching quantum yield for AF 555 azide is not readily available in the literature, studies on the closely related Alexa Fluor 555 dye provide valuable insights. One study characterized the photostability of Alexa Fluor 555-conjugates under continuous 532 nm laser illumination, demonstrating its greater resistance to photobleaching compared to other dyes.[7] The fluorescence intensity of Alexa Fluor 555 was found to decrease at a rate of 0.8 Hz/mW.[7] This superior photostability allows for longer image acquisition times and more reliable quantification of fluorescent signals.[5]



# Experimental Protocols Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (**AF 555 azide**) relative to a standard of known quantum yield.

#### Materials:

- AF 555 azide
- Quantum yield standard (e.g., Rhodamine 6G in ethanol,  $\Phi = 0.95$ )
- Spectrofluorometer
- UV-Vis spectrophotometer
- High-purity solvent (e.g., phosphate-buffered saline (PBS), pH 7.2)
- · Volumetric flasks and pipettes
- Cuvettes (quartz for absorbance, fluorescence grade for emission)

#### Procedure:

- Prepare Stock Solutions: Prepare stock solutions of both AF 555 azide and the quantum yield standard in the chosen solvent.
- Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
- Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the selected excitation wavelength.
- Measure Fluorescence Emission:



- Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the dyes.
- Record the fluorescence emission spectrum for each dilution of the sample and the standard.
- Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
- Data Analysis:
  - Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
  - For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.
  - o Determine the gradient of the linear fit for both plots.
  - Calculate the quantum yield of the sample using the following equation: Φ\_sample =
     Φ\_standard \* (Gradient\_sample / Gradient\_standard) \* (η\_sample² / η\_standard²) where
     Φ is the quantum yield, Gradient is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

## **Assessment of Photostability**

This protocol provides a general method for assessing the photostability of **AF 555 azide** by measuring its photobleaching rate.

#### Materials:

- **AF 555 azide** labeled sample (e.g., protein conjugate, oligonucleotide)
- Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., sCMOS camera)
- Microscope slides and coverslips



- · Mounting medium
- Image analysis software (e.g., ImageJ/Fiji)

#### Procedure:

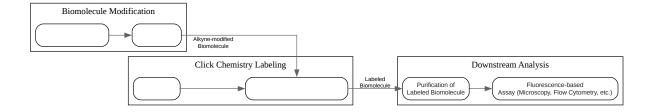
- Sample Preparation: Prepare a sample of the AF 555 azide-labeled biomolecule mounted on a microscope slide.
- Microscope Setup:
  - Select the appropriate laser line and filter set for AF 555 (e.g., 532 nm or 555 nm excitation).
  - Set the illumination power to a level relevant for the intended application.
  - o Define a region of interest (ROI) for analysis.
- Time-Lapse Imaging:
  - Acquire an initial image (t=0).
  - Continuously illuminate the sample.
  - Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.
- Data Analysis:
  - Measure the mean fluorescence intensity within the ROI for each time point.
  - Correct for background fluorescence.
  - Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
  - Plot the normalized fluorescence intensity as a function of time to obtain the photobleaching curve.



 $\circ$  The photobleaching half-life (t<sub>1</sub>/<sub>2</sub>) is the time at which the fluorescence intensity drops to 50% of its initial value.

## **Experimental Workflows and Signaling Pathways**

The primary application of **AF 555 azide** is its use in click chemistry for the labeling of biomolecules. This can be achieved through either a copper-catalyzed or a copper-free, strain-promoted reaction.

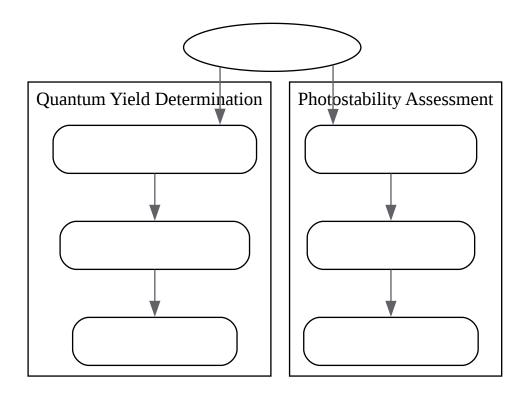


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Workflow for labeling biomolecules with AF 555 azide.

The following diagram illustrates the general workflow for determining the photophysical properties of **AF 555 azide**.

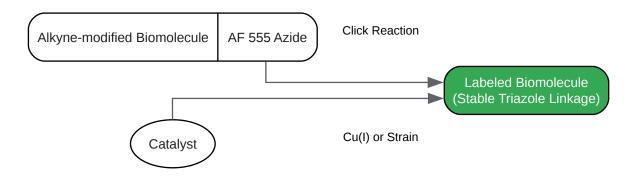




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Workflow for photophysical characterization.

Finally, the core of AF 555 azide's utility lies in the click chemistry reaction itself.



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The click chemistry reaction for labeling.

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